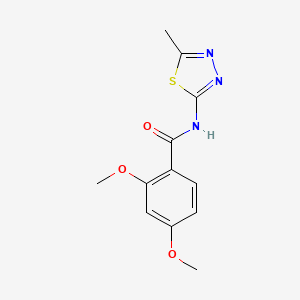

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNMQXPNZFTWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the benzamide moiety: The 1,3,4-thiadiazole derivative is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

Reduction: Formation of 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibit notable antimicrobial activity. For instance, derivatives of thiadiazole have been shown to possess antibacterial and antifungal properties. Studies have demonstrated that certain substituted benzamides can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Thiadiazole derivatives are frequently explored for their ability to inhibit cancer cell proliferation. For example, compounds with similar structural features have been evaluated against human colorectal carcinoma cell lines and exhibited significant cytotoxic effects . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism or proliferation.

Study on Anticancer Effects

A study focused on novel benzamide derivatives found that certain compounds exhibited IC50 values lower than those of established anticancer drugs like 5-Fluorouracil (5-FU). Specifically, compounds structurally related to this compound were found to be more effective against cancer cell lines than traditional treatments .

Antimicrobial Evaluation

In another evaluation of antimicrobial activity, synthesized derivatives were tested against a range of bacterial and fungal pathogens. The results indicated that modifications to the thiadiazole ring significantly enhanced the antimicrobial efficacy of the compounds. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.27 µM for Gram-positive bacteria .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The 1,3,4-thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Molecular Properties

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents on both the benzamide and thiadiazole moieties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Physicochemical and Pharmacokinetic Considerations

- Solubility : Methoxy groups in the target compound likely enhance aqueous solubility compared to hydrophobic substituents like neopentyl .

- Electron Effects : Electron-donating methoxy groups may stabilize charge-transfer interactions in enzyme binding, whereas electron-withdrawing groups (e.g., fluorine in 313554-48-2) could alter electronic distribution and binding kinetics .

Biological Activity

2,4-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃S |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 2415568-86-2 |

The biological activity of compounds containing the 1,3,4-thiadiazole moiety has been linked to various mechanisms:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against a range of pathogens including bacteria and fungi. The presence of the thiadiazole ring enhances interaction with microbial targets, leading to inhibition of growth.

- Anticancer Properties : Research indicates that derivatives of thiadiazole compounds exhibit cytostatic effects on cancer cells. For example, studies have shown that these compounds can induce apoptosis in cancer cell lines by activating intrinsic pathways that lead to programmed cell death .

- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds:

Antibacterial Activity

In a study examining various derivatives of thiadiazole compounds:

- Compounds with halogen substitutions showed increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 42 μg/mL for the most active derivatives compared to standard antibiotics .

Antifungal Activity

Research highlighted significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for some derivatives were reported at 32–42 μg/mL .

Anticancer Activity

A notable study reported that certain thiadiazole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. For instance:

- Compounds targeting VEGFR-2 showed an IC50 value of 0.17 µM .

- Induction of apoptosis was confirmed through flow cytometry analysis showing a marked increase in apoptotic cells following treatment with these compounds .

Case Studies

- Study on Antimicrobial Properties : A comprehensive evaluation demonstrated that several thiadiazole derivatives exhibited potent antimicrobial activity with some showing better efficacy than traditional antibiotics. The study emphasized structure-activity relationships that could guide future drug development .

- Evaluation of Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models indicated that derivatives containing the thiadiazole moiety significantly reduced inflammation compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. Table 1: Key Synthetic Protocols

| Step | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Benzoylisothiocyanate + thiosemicarbazide | Dry acetonitrile, 24h reflux | 65–78% | |

| Microwave synthesis | Schiff base formation | Solvent-free, 300W, 5min | 85–92% |

Q. Table 2: Anticancer Activity of Selected Analogs

| Compound | GI₅₀ (μM) – MCF-7 | GI₅₀ (μM) – HL-60 | Selectivity Index (MCF-10A) |

|---|---|---|---|

| 7k | 1.2 | 0.9 | >10 |

| 7l | 1.5 | 1.1 | 8.5 |

Q. Table 3: Computational Parameters for Docking Studies

| Software | Target (PDB ID) | Grid Size | Scoring Function |

|---|---|---|---|

| Schrödinger | 15-LOX (1LOX) | 20Å × 20Å × 20Å | Glide XP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.